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Cat. No.: B12649075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3R,4R)-2,3,4,5-tetramethylhexane is a specific stereoisomer of the branched-chain alkane

2,3,4,5-tetramethylhexane. As a C10 hydrocarbon, its properties are primarily of interest in

fields such as petrochemical research, physical organic chemistry, and as a reference

compound in analytical chemistry. Due to its simple, saturated hydrocarbon structure, it is not

expected to have specific biological activity or engage in signaling pathways relevant to drug

development. Its primary relevance to the pharmaceutical industry would be as a potential

impurity, a fragment in rational drug design, or as a specialized, non-polar solvent.

This guide summarizes the available physicochemical properties, provides a logical workflow

for its isolation and characterization, and details the stereochemical relationships of its parent

structure. It is important to note that while experimental data exists for the mixture of 2,3,4,5-
tetramethylhexane isomers, data for the specific (3R,4R) stereoisomer is largely

computational.

Physicochemical Properties
Quantitative data for 2,3,4,5-tetramethylhexane and its (3R,4R) stereoisomer are presented

below. Table 1 summarizes the experimental properties for the general compound (isomer

mixture), while Table 2 lists the computed properties for the specific (3R,4R) stereoisomer.
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Table 1: Experimental Properties of 2,3,4,5-
Tetramethylhexane (Isomer Mixture)

Property Value Source(s)

Molecular Formula C₁₀H₂₂ [1][2]

Molecular Weight 142.28 g/mol [1][2]

CAS Number 52897-15-1 [1][2]

Boiling Point 156.21 - 161 °C [3][4]

Density 0.7460 g/cm³ [3]

Refractive Index 1.4181 [3]

Kovats Retention Index
918 - 928 (Standard non-polar

column)
[3]

Table 2: Computed Properties for (3R,4R)-2,3,4,5-
Tetramethylhexane

Property Value Source(s)

IUPAC Name
(3R,4R)-2,3,4,5-

tetramethylhexane
[5]

Molecular Weight 142.28 g/mol [5]

Exact Mass 142.172150702 Da [5]

XLogP3 4.5 [5]

Hydrogen Bond Donor Count 0 [5]

Hydrogen Bond Acceptor

Count
0 [5]

Rotatable Bond Count 3 [5]

Topological Polar Surface Area 0 Å² [5]
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Stereochemistry
2,3,4,5-tetramethylhexane has two chiral centers at the C3 and C4 positions. This gives rise

to three possible stereoisomers: a pair of enantiomers ((3R,4R) and (3S,3S)) and an achiral

meso compound ((3R,4S) which is identical to (3S,4R)). The relationship between these

stereoisomers is depicted below.

Stereoisomers of 2,3,4,5-Tetramethylhexane

Enantiomers (chiral)

Meso Compound (achiral)

(3R,4R)-2,3,4,5-tetramethylhexane

(3S,3S)-2,3,4,5-tetramethylhexane

mirror images

(3R,4S)-2,3,4,5-tetramethylhexane

diastereomers

diastereomers

Click to download full resolution via product page

Stereochemical relationships of 2,3,4,5-tetramethylhexane isomers.

Experimental Protocols
While a specific, validated synthesis for (3R,4R)-2,3,4,5-tetramethylhexane is not readily

available in the literature, a logical approach would involve the stereoselective synthesis of a

precursor followed by reduction, or the separation of the stereoisomers from a racemic mixture.

The latter is more common for simple alkanes. Below is a proposed experimental workflow for

the isolation and characterization of the (3R,4R) isomer.
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Proposed Workflow: Isolation and Characterization
The following diagram outlines a logical workflow for isolating and identifying the (3R,4R)

stereoisomer from a commercially available mixture of 2,3,4,5-tetramethylhexane isomers.

Start: Isomer Mixture of
2,3,4,5-Tetramethylhexane

Preparative Chiral Gas Chromatography (GC)

Injection

Fraction Collection

Separated Isomers

Purity & Structural Analysis

Isolated Fractions

GC-MS Analysis

Purity Check

NMR Spectroscopy
(¹H, ¹³C, COSY)

Structure Confirmation

Polarimetry

Optical Activity

Isolated (3R,4R) Isomer

Click to download full resolution via product page

Proposed experimental workflow for isolation and characterization.

Detailed Methodologies
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4.2.1 Preparative Chiral Gas Chromatography (GC)

Objective: To separate the (3R,4R) and (3S,3S) enantiomers from the meso diastereomer

and from each other.

Instrumentation: A preparative gas chromatograph equipped with a flame ionization detector

(FID) and a fraction collector.

Column: A capillary column with a chiral stationary phase is required. Based on literature for

similar branched alkanes, a cyclodextrin-based phase (e.g., Chirasil-β-Dex) would be a

suitable starting point.[6][7]

Carrier Gas: Helium or Hydrogen.

Temperature Program: An initial isothermal hold at a low temperature (e.g., 30-50°C)

followed by a slow temperature ramp (e.g., 1-2°C/min) to optimize the separation of the

closely boiling isomers.

Procedure:

Inject a small amount of the 2,3,4,5-tetramethylhexane isomer mixture to determine the

retention times of the three stereoisomers. The enantiomers ((3R,4R) and (3S,3S)) should

have different retention times from the meso form. On a chiral column, the two

enantiomers should also be resolved from each other.

Perform repeated injections of larger volumes, collecting the eluent corresponding to the

peak of interest using a timed fraction collector. The collected fractions should be trapped

at low temperatures (e.g., using a liquid nitrogen cold trap).

Combine the collected fractions of the desired isomer for subsequent analysis.

4.2.2 Purity and Structural Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

Objective: To confirm the purity of the isolated fraction and verify its molecular weight.
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Procedure: The isolated fraction should be analyzed on an analytical GC-MS. The

resulting chromatogram should show a single peak. The mass spectrum should exhibit a

molecular ion peak (m/z = 142) and a fragmentation pattern consistent with a C10 alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the carbon skeleton and proton environments.

Procedure: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).

Expected ¹H NMR signals: Protons on aliphatic groups are expected in the 0.7 to 1.5 ppm

range.[8] Due to the molecule's symmetry, the spectrum will be complex but predictable.

Advanced 2D NMR techniques like COSY may be required to assign all proton

correlations.

Expected ¹³C NMR signals: Alkane carbons typically resonate between 10-40 ppm.[8] The

number of unique carbon signals will confirm the structure.

Polarimetry:

Objective: To confirm the chiral nature of the isolated compound.

Procedure: Prepare a solution of the isolated isomer in a suitable non-polar solvent (e.g.,

hexane or chloroform) at a known concentration. Measure the optical rotation using a

polarimeter. The (3R,4R) enantiomer should rotate plane-polarized light, while a meso

compound would not. The specific rotation value would be a key identifying characteristic

of the pure enantiomer.

Conclusion
(3R,4R)-2,3,4,5-tetramethylhexane is a chiral alkane whose specific properties are not

extensively documented in experimental literature. The data presented in this guide are

compiled from computational models and experimental data available for the general isomer

mixture. The proposed experimental workflow provides a robust, logical pathway for the

isolation and definitive characterization of this specific stereoisomer, leveraging established

analytical techniques for separating and identifying chiral hydrocarbons. For professionals in
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drug development, this molecule serves as a model for understanding the physicochemical

properties of highly branched, non-polar structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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